molecular formula C10H11N3O B3173321 [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 946776-55-2

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine

Cat. No.: B3173321
CAS No.: 946776-55-2
M. Wt: 189.21 g/mol
InChI Key: ZYZKTXYWUAPIJD-UHFFFAOYSA-N
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Description

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine (CAS# 946776-55-2) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring serves as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The structure is substituted at the 3-position with a 3-methylphenyl (m-tolyl) group and at the 5-position with a methylamine group, providing a versatile handle for further synthetic modification and derivatization. The 1,2,4-oxadiazole core is of significant interest in pharmaceutical research, with derivatives demonstrating a range of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial effects . Compounds containing this privileged structure have been developed into drugs for various therapeutic areas . As such, this amine-functionalized derivative is a key intermediate for researchers synthesizing novel compounds for biological evaluation and structure-activity relationship (SAR) studies. Compound Identifiers • CAS Number: 946776-55-2 • Molecular Formula: C 10 H 11 N 3 O • Molecular Weight: 189.21 g/mol This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKTXYWUAPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Proteomics Research

One of the primary applications of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine is in proteomics research. It serves as a useful tool for studying protein interactions and functions. The compound's ability to selectively bind to specific proteins allows researchers to explore complex biological processes, making it valuable in the development of targeted therapies and biomarker discovery.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. This characteristic makes it a candidate for further investigation as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Pharmaceutical Development

The compound is also being explored for its potential use in pharmaceutical formulations. Its bioactive nature suggests that it may play a role in drug design, particularly in creating novel therapeutic agents targeting specific diseases or conditions. Research into its pharmacokinetics and pharmacodynamics is ongoing to assess its viability as a drug candidate.

Chemical Synthesis and Material Science

In addition to biological applications, this compound is relevant in chemical synthesis and material science. Its unique chemical structure allows it to be utilized as an intermediate in the synthesis of other complex molecules. Furthermore, it may have applications in developing advanced materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Targeted Drug Delivery

Another research project investigated the use of this compound in targeted drug delivery systems. By conjugating this compound with nanoparticles, scientists were able to enhance the specificity and efficacy of drug delivery to cancer cells, minimizing side effects on healthy tissues.

Data Tables

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Mechanism of Action

The mechanism of action of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-1,2,4-oxadiazole Derivatives

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, which modulate physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine 3-Methylphenyl (5), NH₂CH₂ (3) C₁₀H₁₁N₃O 189.22 Apoptosis/oncology research
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine 3-Chlorophenyl (5) C₉H₈ClN₃O 209.64 Higher polarity due to Cl; potential CNS ligands
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methylamine 4-Methoxyphenyl (5) C₁₀H₁₁N₃O₂ 205.21 Increased solubility (logP: ~1.2); boiling point: 362.8°C
[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride Benzodioxole (5) C₁₀H₁₀ClN₃O₃ 294.74 Bicyclic substituent; irritant (GHS classification)
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine CF₃ (3) C₉H₆F₃N₃O 229.16 Electron-withdrawing CF₃; high thermal stability
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 3-methylphenyl group (electron-donating) enhances lipophilicity compared to the electron-withdrawing trifluoromethyl group in , which may reduce metabolic degradation.
  • Solubility : The 4-methoxyphenyl analog exhibits higher aqueous solubility (lower logP) than the methylphenyl derivative due to the polar methoxy group.

Extended Alkyl Chain Derivatives

Compounds with elongated chains on the oxadiazole ring demonstrate varied pharmacokinetic profiles:

Compound Name Chain Modification Molecular Formula Molecular Weight (g/mol) Applications References
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Pentanamine chain (position 5) C₁₄H₁₉N₃O 245.33 Enhanced bioavailability; flexible linker for conjugation
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine Methoxymethyl (5) C₅H₉N₃O₂ 143.15 Lower molecular weight; boiling point: 243.1°C
Key Observations:
  • Methoxymethyl Group : The smaller methoxymethyl substituent in reduces steric hindrance, favoring interactions with shallow binding pockets.

Phenoxy-Modified Oxadiazoles

Phenoxy substitutions introduce steric bulk and alter electronic properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notes References
(2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride Chloro-methylphenoxy (position 5) C₁₃H₁₇Cl₂N₃O₂ 318.20 High complexity (topological PSA: 60.2); likely CNS activity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Triazole-oxadiazole hybrid C₁₈H₁₄F₃N₇O 413.34 Dual heterocycle; enhanced hydrogen-bonding capacity
Key Observations:
  • Phenoxy Groups: Chloro-methylphenoxy in increases steric bulk, which may limit membrane permeability but improve target specificity.

Biological Activity

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine is a compound characterized by its oxadiazole ring structure, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁N₃O
  • Molecular Weight : 189.22 g/mol
  • CAS Number : 946776-55-2
  • Structure : The compound features a 1,2,4-oxadiazole ring with a methyl group at the 5-position and a phenylmethylamine side chain.

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Oxadiazoles have been recognized for their antimicrobial properties. They exhibit activity against bacteria and fungi by disrupting cellular processes, potentially through inhibition of nucleic acid synthesis or interference with membrane integrity.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of oxadiazoles can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines and enzymes involved in inflammation .
  • Anticancer Potential : Research indicates that oxadiazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxadiazole derivatives, including this compound. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli5.0
AntibacterialS. aureus3.0
CytotoxicityHeLa cells8.0
CytotoxicityMCF-7 breast cancer6.5

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like hydrazides and aldehydes under oxidative conditions. Variations in substituents on the oxadiazole ring can significantly influence biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. Example Protocol :

React 3-methylbenzohydroxamic acid with cyanogen bromide to form the oxadiazole ring.

Introduce the methylamine group via a coupling reaction with methylamine hydrochloride in the presence of EDCI .

What spectroscopic techniques are employed to characterize this compound?

(Basic)
Characterization relies on:

  • ¹H/¹³C NMR : Confirms structural integrity and substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 204.2) .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3350 cm⁻¹ for the amine) .

Q. Table 1: Key Spectral Data

TechniqueObserved SignalInterpretation
¹H NMR (CDCl₃)δ 2.35 (s, 3H)Methyl group on phenyl ring
ESI-MSm/z 204.2 ([M+H]⁺)Molecular ion confirmation

How can reaction conditions be optimized to improve synthesis yield?

(Advanced)
Variables affecting yield include:

  • Temperature : Higher yields (>80%) achieved at 80–100°C during cyclization .
  • Catalysts : ZnCl₂ or HOBt improves reaction efficiency by 15–20% .
  • Solvent : Microwave-assisted synthesis in DMF reduces reaction time (2 hours vs. 12 hours conventionally) .

Q. Table 2: Optimization Strategies

ConditionConventional MethodOptimized Method
Time12–24 hours2–4 hours (microwave)
CatalystNoneZnCl₂ (5 mol%)
SolventAcetonitrileDMF

How can contradictory biological activity data be resolved?

(Advanced)
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Cross-validate using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify pharmacophores .
  • In silico studies : Molecular docking clarifies target selectivity (e.g., COX-2 vs. COX-1 inhibition) .

What strategies are used in structure-activity relationship (SAR) studies?

(Advanced)
SAR studies focus on:

  • Substituent modification : Replace the 3-methylphenyl group with fluorophenyl or methoxyphenyl to assess lipophilicity effects .
  • Bioisosteric replacement : Substitute the oxadiazole ring with triazole or isoxazole to evaluate ring-specific interactions .

Q. Table 3: SAR Insights

DerivativeBiological ActivityKey Finding
3-Fluorophenyl analogIC₅₀ = 1.2 µM (COX-2)Enhanced selectivity over COX-1
Triazole-oxadiazole hybridAntifungal (MIC = 8 µg/mL)Synergistic effect from dual rings

How is the compound’s stability evaluated under stress conditions?

(Advanced)
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability .
  • Forced degradation : Exposure to acidic (0.1M HCl) or oxidative (H₂O₂) conditions followed by HPLC monitoring .
  • Light sensitivity : Store in amber glass to prevent photodegradation .

What mechanistic insights exist for its biological activity?

(Advanced)
Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to COX-2’s active site (docking score: −9.2 kcal/mol) .
  • Receptor modulation : Interaction with GABAₐ receptors via hydrogen bonding to Asn-60 .

Q. Table 4: Target-Specific Data

TargetAssay TypeResult (IC₅₀/EC₅₀)Reference
COX-2In vitro enzyme0.8 µM
Candida albicansBroth dilutionMIC = 4 µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Reactant of Route 2
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[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.